Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . This compound is known for its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate typically involves the reaction of 7-hydroxy-4-methylcoumarin with nonanedioyl dichloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature with stirring for a specific duration . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up using industrial chromatography systems or crystallization techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anti-inflammatory and antioxidant properties.
Industry: Employed in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting enzymes: Such as DNA gyrase, which is crucial for bacterial replication.
Modulating signaling pathways: Involved in inflammation and oxidative stress.
Inducing apoptosis: In cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate can be compared with other coumarin derivatives such as:
7-amino-4-methylcoumarin: Known for its antimicrobial properties.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Used in the synthesis of various organic compounds.
Baicalin: A coumarin derivative with anti-inflammatory and antioxidant activities.
The uniqueness of this compound lies in its specific ester linkage to nonanedioate, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41145-12-4 |
---|---|
Molecular Formula |
C29H28O8 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
bis(4-methyl-2-oxochromen-7-yl) nonanedioate |
InChI |
InChI=1S/C29H28O8/c1-18-14-28(32)36-24-16-20(10-12-22(18)24)34-26(30)8-6-4-3-5-7-9-27(31)35-21-11-13-23-19(2)15-29(33)37-25(23)17-21/h10-17H,3-9H2,1-2H3 |
InChI Key |
BFXMPXMUWJKFPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCCCC(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.